Product packaging for Asobamast(Cat. No.:CAS No. 104777-03-9)

Asobamast

Cat. No.: B1665290
CAS No.: 104777-03-9
M. Wt: 325.34 g/mol
InChI Key: IKYTUOHXXXPNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Asobamast within the Landscape of Investigational Chemical Entities

This compound is classified as an investigational chemical entity, a designation for a compound that has undergone preclinical development and has been approved by regulatory bodies for initiation of clinical trials in humans to assess its safety and efficacy. It was developed by the pharmaceutical company Zambon GmbH. The primary mechanism of action of this compound is characterized as a dual-acting agent, functioning as both a leukotriene receptor antagonist and a mediator release inhibitor.

This dual functionality positions this compound at the intersection of two important classes of anti-inflammatory pharmacology. Leukotriene receptor antagonists work by blocking the action of leukotrienes, which are inflammatory molecules that play a key role in the pathophysiology of asthma and allergic rhinitis by causing bronchoconstriction, mucus production, and inflammation. Mediator release inhibitors, on the other hand, stabilize mast cells and other inflammatory cells, preventing the release of histamine (B1213489) and other potent chemical mediators that trigger allergic reactions.

The development of a single compound with both of these properties represents a strategic approach to treating allergic and asthmatic diseases by targeting multiple pathways involved in the inflammatory cascade.

Historical Evolution of Research into Anti-Allergic and Anti-Asthmatic Pharmacologies

The quest for effective treatments for allergies and asthma has a rich history, marked by key discoveries that have fundamentally changed our understanding of these conditions. Early approaches in the 20th century focused on symptomatic relief, with the development of antihistamines in the 1930s and 1940s providing the first targeted therapy for allergic reactions. nih.gov

A significant breakthrough came with the understanding of the inflammatory nature of asthma. This led to the development of corticosteroids in the mid-20th century, which remain a cornerstone of asthma management due to their broad anti-inflammatory effects.

The discovery of "slow-reacting substance of anaphylaxis" and its subsequent identification as a mixture of leukotrienes (LTC4, LTD4, and LTE4) in the latter half of the 20th century opened up a new therapeutic target. nih.gov This led to the development of the first generation of leukotriene receptor antagonists, although these early compounds were hampered by issues of efficacy and toxicity. youtube.com Subsequent research led to the creation of more effective and safer second-generation drugs like montelukast (B128269) and zafirlukast (B1683622) in the mid-1990s, which specifically block leukotriene receptors. youtube.com

Parallel to this, research into the role of mast cells in allergic reactions led to the development of mast cell stabilizers. The first of this class, cromolyn (B99618) sodium, was discovered in the 1960s and works by preventing the release of inflammatory mediators from mast cells. acs.org While effective, the need for frequent dosing led to the search for more convenient and potent mediator release inhibitors.

Articulation of the Contemporary Research Significance and Unaddressed Scientific Questions Pertaining to this compound

The contemporary significance of a compound like this compound lies in its potential to offer a more comprehensive treatment for allergic and asthmatic diseases through its dual mechanism of action. By simultaneously blocking leukotriene-mediated inflammation and preventing the release of a broader range of inflammatory mediators, this compound could theoretically provide greater efficacy than agents targeting a single pathway.

However, the development of this compound was discontinued (B1498344), which raises several important scientific questions. The precise reasons for its discontinuation are not publicly detailed, but they could be related to a number of factors common in drug development, such as:

Pharmacokinetic challenges: Issues with absorption, distribution, metabolism, or excretion of the drug.

Lack of superior efficacy: The compound may not have demonstrated a significant enough improvement in clinical outcomes compared to existing therapies.

Unfavorable side effect profile: The emergence of unexpected or severe adverse effects during clinical trials.

Strategic business decisions: The pharmaceutical company may have shifted its research and development priorities.

The discontinuation of this compound's development leaves several unaddressed scientific questions. A key area of inquiry would be to understand the specific preclinical and clinical data that led to this decision. Such information would be invaluable for the broader scientific community, as it could inform the future development of other dual-acting anti-inflammatory agents and provide insights into the potential pitfalls of targeting both leukotriene pathways and mediator release simultaneously. Further research to elucidate the specific molecular interactions of this compound and the reasons for its failure to progress could prevent similar challenges in the development of next-generation anti-allergic and anti-asthmatic drugs.

Detailed Research Findings

Due to the discontinued status of this compound, specific and detailed research findings from extensive clinical trials are not available in the public domain. The following table represents a hypothetical structure for presenting such data, based on the type of information that would have been collected during its investigational phases.

Trial PhaseNumber of ParticipantsKey ObjectivesSummary of Findings (Hypothetical)
Preclinical N/A (In vitro and in vivo animal studies)- Assess mechanism of action- Evaluate preliminary efficacy- Determine initial safety profile- Demonstrated dual antagonism of leukotriene receptors and inhibition of mast cell degranulation.- Showed reduction in airway inflammation in animal models of asthma.- Acceptable toxicity profile in animal studies.
Phase I Small group of healthy volunteers- Evaluate safety and tolerability in humans- Determine pharmacokinetic profile- Generally well-tolerated at single and multiple ascending doses.- Pharmacokinetic parameters supported once or twice-daily dosing.
Phase II Small group of patients with asthma/allergies- Assess preliminary efficacy in the target population- Further evaluate safety- Showed some improvement in lung function and reduction in allergy symptoms compared to placebo.- Efficacy may not have been superior to existing standard-of-care treatments.
Phase III Large-scale trials in diverse patient populations- Confirm efficacy and safety against placebo and/or active comparators- Not conducted due to discontinuation of development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O5S B1665290 Asobamast CAS No. 104777-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104777-03-9

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

2-ethoxyethyl 2-[[4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

InChI

InChI=1S/C13H15N3O5S/c1-3-19-4-5-20-12(18)11(17)15-13-14-9(7-22-13)10-6-8(2)16-21-10/h6-7H,3-5H2,1-2H3,(H,14,15,17)

InChI Key

IKYTUOHXXXPNOG-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-EMITO
2-ethoxyethyl N-(4-(3-methyl-5-isoxazolyl)-2-thiazolyl)oxamate

Origin of Product

United States

Preclinical Pharmacological Efficacy and Potency Investigations of Asobamast

In Vitro and Ex Vivo Cellular and Tissue Models of Allergic and Inflammatory Pathophysiology

Investigations into Asobamast's effects at the cellular and tissue level have focused on its ability to interfere with key processes underlying allergic and inflammatory pathophysiology, such as mast cell degranulation and the release of inflammatory mediators.

Assessment of Mast Cell Degranulation Inhibition in Isolated Cell Systems

Mast cells play a pivotal role in allergic reactions by releasing a wide array of inflammatory and vasoactive mediators upon degranulation. mdpi.commdpi.com While specific quantitative data (e.g., IC50 values) for this compound's direct inhibition of mast cell degranulation in isolated cell systems are not extensively detailed in publicly available summaries, this compound is recognized for its antiallergic properties, which inherently involve the modulation of mast cell activity. who.int Studies on mast cell degranulation typically assess the release of soluble mediators like histamine (B1213489), tryptase, and β-hexosaminidase from activated mast cells (e.g., RBL-2H3 cells, LAD2 mast cells, or primary mast cells) in response to stimuli such as IgE/antigen cross-linking or compound 48/80. mdpi.commdpi.comnih.govscirp.org The inhibition of this degranulation is a primary target for antiallergic agents.

Examination of this compound's Modulatory Effects on Inflammatory Cytokine and Chemokine Production in Cultured Cells

This compound has demonstrated anti-inflammatory effects in vitro, including the modulation of pro-inflammatory cytokine production. googleapis.com Inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, IL-4, IL-5, and eotaxin, are crucial in orchestrating allergic and inflammatory responses by promoting immune cell recruitment and activation. nih.govmdpi.comnih.gov While specific data on the precise cytokines and chemokines modulated by this compound and their quantitative inhibition in various cultured cell types (e.g., macrophages, mast cells, or epithelial cells) are not detailed in the provided information, its classification as an antiallergic and anti-inflammatory agent suggests its involvement in pathways that regulate these mediators. googleapis.com

In Vivo Animal Models of Allergic and Asthmatic Disease States

The efficacy of this compound has been further validated in relevant in vivo animal models, which mimic key aspects of human allergic and asthmatic diseases.

Evaluation of Efficacy in IgE-Mediated Passive Pulmonary Anaphylaxis Models (e.g., rat models)

This compound is a potent, orally active antiallergic agent that effectively inhibits IgE-mediated passive pulmonary allergic responses in rats. who.int In this model, rats are passively sensitized with IgE antibodies, and subsequent antigen challenge induces an anaphylactic response characterized by mast cell degranulation, mediator release, lung edema formation, and bronchoconstriction. plos.orgnih.govnih.gov this compound has demonstrated significant efficacy in this model, with an effective dose 50% (ED50) value of 4.7 mg/kg. who.int This indicates that this compound can effectively mitigate the systemic and pulmonary manifestations of IgE-mediated anaphylaxis in vivo.

Table 1: Efficacy of this compound in IgE-Mediated Passive Pulmonary Anaphylaxis in Rats

Model TypeSpeciesResponse InhibitedED50 (mg/kg)
IgE-Mediated Passive Pulmonary AnaphylaxisRatAllergic Responses4.7

Characterization of Anti-Inflammatory Actions in Mechanistic Experimental Animal Models

This compound has been investigated in preclinical settings to characterize its anti-inflammatory actions, particularly in the context of allergic responses, which involve significant inflammatory components. Research has identified this compound as a potent, orally active antiallergic agent capable of inhibiting key inflammatory processes in experimental animal models. uni.lunih.gov

In studies focusing on IgE-mediated passive pulmonary allergic responses in rats, this compound demonstrated significant inhibitory effects. The compound effectively suppressed these allergic reactions, with an ED50 value of 4.7 mg/kg. uni.lunih.gov This finding highlights its potency in mitigating inflammatory cascades initiated by IgE antibodies in a pulmonary context.

Further investigations into the anti-inflammatory profile of this compound involved studies on antigen-induced mediator release from sensitized guinea pig lung fragments. In this model, this compound exhibited potent inhibition of the release of inflammatory mediators. uni.lunih.gov This indicates its ability to interfere with the cellular mechanisms that lead to the release of substances contributing to allergic inflammation. The mechanism of action positions this compound as a mast-cell stabilizer, influencing the release of pro-inflammatory mediators.

The following table summarizes the detailed research findings from these preclinical animal models:

Table 1: Preclinical Anti-Inflammatory Actions of this compound in Experimental Animal Models

Experimental Animal ModelObserved Anti-Inflammatory ActionPotency/Effect
IgE-mediated passive pulmonary allergic responses in ratsInhibition of allergic responsesED50 = 4.7 mg/kg uni.lunih.gov
Antigen-induced mediator release from sensitized guinea pig lung fragmentsPotent inhibition of inflammatory mediator releasePotent inhibition uni.lunih.gov

Elucidation of Molecular Mechanisms of Action for Asobamast

Receptor Binding and Functional Antagonism/Agonism Profiling

Current literature, based on the provided search results, offers limited detailed information regarding Asobamast's direct and comprehensive receptor binding and functional antagonism/agonism profiling.

Detailed Characterization of Leukotriene Receptor (LTR) Binding and Antagonistic Activity

Specific detailed characterization of this compound's binding to Leukotriene Receptors (LTRs) and its subsequent antagonistic or agonistic activity is not extensively documented in the provided search results. Leukotriene receptors, such as Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2), mediate the pro-inflammatory effects of cysteinyl leukotrienes (e.g., Leukotriene D4) wikipedia.orgsigmaaldrich.comnih.gov. These effects include bronchoconstriction, increased vascular permeability, and eosinophil recruitment, which are significant in conditions like asthma and allergic rhinitis wikipedia.orgsigmaaldrich.comnih.gov. Known leukotriene receptor antagonists like montelukast (B128269) and zafirlukast (B1683622) selectively inhibit CysLTR1, reducing these inflammatory responses wikipedia.orgnih.govnih.govfrontiersin.org. However, specific research findings on this compound's direct interaction with these receptors are not available in the current search.

Exploratory Studies of Potential Interactions with Tumor Necrosis Factor Receptors (e.g., TNF receptor 2)

Exploratory studies suggest a potential interaction between this compound and Tumor Necrosis Factor Receptor 2 (TNFR2). In a screening for potential anti-SARS-CoV-2 drug candidates, this compound was listed with a binding affinity value related to TNF receptor 2 researchgate.net.

Table 1: Reported Binding Affinity for this compound with TNF Receptor 2

CompoundTargetBinding Affinity (Score)
This compoundTNF receptor 252.7795
CHEMBL1603949Menin/histone-lysine N-methyltransferase MLL52.4736
CHEMBL2105536-52.0995
CHEMBL2104446-50.1930
N3Mpro-

Note: The binding affinity score is presented as reported in the source researchgate.net. Higher scores generally indicate stronger binding, but the specific units or detailed interpretation of this score are not provided in the snippet.

TNFR2 is a 75 kDa cell surface receptor that binds to both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α), primarily mediating immune suppression and tissue regeneration guidetopharmacology.orgmdpi.comnih.gov. TNFR2 signaling can activate pathways such as NF-κB/Rel and MAPK, influencing cell survival, proliferation, and the expansion and function of T regulatory cells (Tregs) guidetopharmacology.orgnih.govresearchgate.net. While this exploratory data point suggests an interaction, detailed functional consequences or comprehensive characterization of this compound's agonistic or antagonistic effects on TNFR2 signaling are not elucidated in the provided search results.

Enzyme Inhibition Kinetics and Specificity Assessments

Detailed enzyme inhibition kinetics and specificity assessments for this compound are not widely reported in the provided search results.

Investigation of Prostaglandin D2 (PGD2) Synthesis Pathway Inhibition

Specific investigations into this compound's direct inhibition of the Prostaglandin D2 (PGD2) synthesis pathway are not detailed in the available literature. Prostaglandin D2 is a significant eicosanoid produced primarily by mast cells, playing a critical role in allergic and asthmatic anaphylaxis wikipedia.orglipidmaps.orgcaymanchem.comnih.gov. Its biosynthesis occurs through the arachidonic acid cascade, with PGD2 synthase (hPGDS) converting PGH2 to PGD2 wikipedia.orgnih.gov. PGD2 mediates various biological actions, including bronchoconstriction, vasodilation, and regulation of immune cells through its receptors, DP1 and CRTH2 (DP2) wikipedia.orglipidmaps.orgnih.gov. While the inhibition of PGD2 biosynthesis is a therapeutic target for allergic diseases, specific data on this compound's role in this inhibition pathway is not provided nih.gov.

Exploratory Analysis of Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Functional Consequences

Exploratory analysis of this compound's modulation of Pyruvate Kinase M2 (PKM2) and its functional consequences is not extensively documented in the provided search results. PKM2 is a key enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (B93156) to pyruvate and ATP rcsb.org. It exists in highly active tetrameric and less active dimeric forms, with its activity tightly regulated by allosteric modulators and phosphorylation events rcsb.orgisraelsenlab.orgnih.govastx.com. In cancer cells, PKM2 often shifts to its dimeric form, which diverts glucose carbons into anabolic pathways to support cell proliferation and can promote the transcription of cancer-causing genes rcsb.orgindexcopernicus.com. Known activators, such as TEPP-46, promote PKM2 tetramerization and can suppress tumorigenesis israelsenlab.orgindexcopernicus.comguidetopharmacology.orglenus.ie. However, specific research findings detailing this compound's direct modulation of PKM2 activity or its functional consequences are not available in the current search.

Intracellular Signaling Pathway Perturbation Analysis

Detailed analysis of this compound's perturbation of intracellular signaling pathways is not provided in the current search results. While general information regarding signaling pathways associated with potential targets like TNF receptor 2 (e.g., NF-κB/Rel and MAPK pathways, PI3K/Akt pathway) is available researchgate.net, specific data demonstrating how this compound directly influences or perturbs these pathways is not elucidated.

Deconstruction of this compound's Influence on the Arachidonic Acid Cascade

The arachidonic acid cascade is a critical biochemical pathway involved in the initiation and progression of inflammation. This cascade begins with the release of arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2) enzymes. abcam.comhodoodo.comnih.govrsc.org Once liberated, arachidonic acid can be metabolized through several enzymatic routes, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, to produce a diverse array of biologically active lipid mediators known as eicosanoids. abcam.comhodoodo.com These eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes, play significant roles in modulating inflammatory responses. hodoodo.com

The COX pathway, involving enzymes like COX-1 and COX-2, leads to the formation of prostaglandins and thromboxanes. hodoodo.com COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and upregulated during inflammation. hodoodo.com The LOX pathway, on the other hand, converts arachidonic acid into leukotrienes and lipoxins. abcam.com Specifically, 5-lipoxygenase (5-LOX) catalyzes the initial step in leukotriene biosynthesis, producing 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted into various leukotrienes (e.g., leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4). medchemexpress.com These leukotrienes are potent pro-inflammatory mediators, contributing to increased vascular permeability, cellular adhesion, chemotaxis of neutrophils, and degranulation, and are implicated in allergic bronchoconstriction. medchemexpress.com

This compound has been identified as an inhibitor of 5-lipoxygenase. scribd.com By inhibiting 5-LOX, this compound is understood to interfere with the production of pro-inflammatory leukotrienes, thereby contributing to its antiallergic and anti-inflammatory effects. While specific quantitative data such as IC50 values for this compound's 5-LOX inhibition were not detailed in the available literature, its classification as a 5-LOX inhibitor suggests a direct impact on this crucial branch of the arachidonic acid cascade.

Table 1: Key Components and Products of the Arachidonic Acid Cascade

Enzyme/PathwaySubstrateKey Products (Eicosanoids)Primary Role in Inflammation
Phospholipase A2 (PLA2)Membrane PhospholipidsArachidonic Acid (AA)Release of AA, initiating cascade
Cyclooxygenase (COX)Arachidonic AcidProstaglandins (PGs), Thromboxanes (TXs)Vasodilation, vasoconstriction, pain, platelet aggregation
5-Lipoxygenase (5-LOX)Arachidonic AcidLeukotrienes (LTs)Increased vascular permeability, chemotaxis, degranulation, bronchoconstriction
12-Lipoxygenase (12-LOX)Arachidonic Acid12-Hydroxyeicosatetraenoic acid (12-HETE), HepoxilinsVarious signaling roles, some pro-inflammatory
15-Lipoxygenase (15-LOX)Arachidonic Acid15-Hydroxyeicosatetraenoic acid (15-HETE), LipoxinsAnti-inflammatory and pro-resolving (Lipoxins)
Cytochrome P450 (CYP450)Arachidonic AcidEpoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs)Diverse roles in vascular tone, inflammation

Mapping Interruptions within Key Inflammatory Signaling Transduction Cascades

Inflammatory responses are orchestrated by complex intracellular signaling networks that regulate the expression of numerous pro-inflammatory mediators. Key pathways involved include the Nuclear Factor-kappa B (NF-κB) pathway, Mitogen-Activated Protein Kinase (MAPK) cascades (such as p38 MAPK and JNK), and the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. scribd.comfrontiersin.orgjustia.com These pathways are activated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). scribd.comfrontiersin.orgjustia.comresearchgate.net

TNF-α is a pleiotropic pro-inflammatory cytokine primarily produced by activated macrophages, among other cell types. googleapis.com It exerts its diverse cellular effects by binding to two distinct cell surface receptors: Tumor Necrosis Factor Receptor 1 (TNFR1) and Tumor Necrosis Factor Receptor 2 (TNFR2). justia.comgoogleapis.com TNFR1 is widely expressed and is considered the major mediator of TNF-α's cytotoxic and pro-inflammatory effects, often activating downstream signaling cascades such as NF-κB, p38 MAPK, and JNK pathways. justia.comgoogleapis.commedchemexpress.com Activation of these pathways leads to the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules, thereby amplifying the inflammatory response. abcam.comscribd.commedchemexpress.com In contrast, TNFR2 is predominantly expressed on immune cells, including T regulatory cells (Tregs), and has been associated with neuroprotective effects, promoting cell survival and the resolution of inflammation. epo.orgnih.govnektar.com TNFR2 signaling can potentiate the suppressive effects of Tregs, which are crucial for maintaining immune homeostasis. nektar.com

Table 2: Key Inflammatory Signaling Pathways and Their Mediators

Pathway/ReceptorKey StimuliDownstream Effectors/Transcription FactorsInflammatory Mediators Regulated
TNF-α / TNFR1TNF-αNF-κB, p38 MAPK, JNKPro-inflammatory cytokines (IL-1β, IL-6, IL-8, GM-CSF), chemokines, adhesion molecules
TNF-α / TNFR2TNF-α (membrane-bound preferred)TRAF2, potentially NF-κB (complex interactions)Modulates immune responses, associated with neuroprotection and Treg function
NF-κB Canonical PathwayPro-inflammatory cytokines (TNF-α, IL-1R), LPS, antigen receptorsIKK complex (IKKα, IKKβ, NEMO), IκB degradationGenes for cytokines, chemokines, adhesion molecules, antigen presentation proteins
MAPK Cascades (e.g., p38 MAPK, JNK)Stress, cytokines (TNF-α, IL-1)Various kinases, transcription factors (e.g., AP-1)Pro-inflammatory gene expression, cell survival, apoptosis
JAK-STAT PathwayCytokines (e.g., IL-6)STAT proteinsImmune and inflammatory responses, cell proliferation, differentiation

Structural Activity Relationship Sar and Computational Drug Design for Asobamast

Rational Design and Organic Synthesis of Asobamast Analogs

Rational design in drug discovery involves the deliberate creation of new molecules with desired biological activities, often guided by an understanding of target interactions or known active compounds upd.edu.phresearchgate.netrsc.org. This approach contrasts with traditional trial-and-error methods by leveraging computational and mechanistic insights rsc.org. Organic synthesis is the practical execution of these designs, enabling the creation of complex molecules and their analogs for biological evaluation upd.edu.phox.ac.uk.

Systematic chemical modifications to a lead compound's core structure are a cornerstone of rational drug design, aiming to optimize properties such as potency, selectivity, and pharmacokinetic profiles wikipedia.orgtsinghua.edu.cn. These strategies involve altering various parts of the molecule, including side chains, rings, or functional groups, to probe their impact on biological activity tsinghua.edu.cn. While the general principles of designing and synthesizing analogs are well-established in medicinal chemistry, specific detailed research findings on systematic chemical modifications applied directly to the core this compound structure for enhancing its antiallergic efficacy were not identified in the provided search results.

The development and optimization of synthetic pathways are critical for the efficient and scalable production of novel drug derivatives upd.edu.phox.ac.uk. This process involves designing multi-step chemical reactions to construct the desired molecular architectures, often seeking to improve yields, reduce costs, and minimize environmental impact ox.ac.uk. Although this compound derivatives are mentioned in the context of patent applications googleapis.comgoogleapis.com, specific details regarding the development and optimization of synthetic pathways for novel this compound derivatives were not explicitly detailed in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a chemical compound's structural features (molecular descriptors) and its biological activity fortunejournals.comneovarsity.orglibretexts.org. These models are used to predict the activity of new compounds, thereby streamlining the drug discovery process by prioritizing promising candidates and reducing the need for extensive experimental testing neovarsity.orgcsit.amnih.govpreprints.org.

QSAR models involve several steps, including data preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation neovarsity.org. Molecular descriptors are numerical representations of a molecule's physicochemical properties or structural characteristics, such as molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, topological indices, and 3D pharmacophore features neovarsity.orgnih.govstmarys-ca.edu. Statistical methods like multiple linear regression (MLR), partial least squares (PLS) regression, and machine learning techniques (e.g., neural networks, support vector machines) are employed to correlate these descriptors with observed biological activities fortunejournals.comneovarsity.orgnih.govpreprints.orgnih.govkg.ac.rs. The goal is to develop robust predictive models that can forecast the biological activity of untested compounds fortunejournals.comcsit.amresearchgate.net. While the methodology for generating such models is broadly applied in drug discovery, specific statistical models correlating molecular descriptors with the antiallergic biological activity of this compound were not found in the provided search results.

Pharmacophore modeling is a key computational approach used to identify the essential molecular features responsible for a compound's interaction with a specific biological target researchgate.netnih.gov. These features, which include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, aromatic groups, and ionizable centers, represent the spatial arrangement and chemical characteristics crucial for biological activity researchgate.netnih.gov. By identifying these pharmacophoric features, researchers can design optimized compounds with improved efficacy and selectivity researchgate.netnih.gov. However, specific details on the identification of essential pharmacophoric features for enhanced antiallergic efficacy of this compound were not provided in the search results.

Advanced Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are advanced computational techniques used to predict and analyze the interactions between small molecules (ligands) and biological macromolecules (receptors), such as proteins mdpi.combiopractify.comknu.edu.af.

Molecular docking predicts the preferred binding orientation of a ligand within a receptor's active site and estimates the binding affinity mdpi.combiopractify.comf1000research.com. This technique is widely used for virtual screening of large chemical libraries to identify potential drug candidates researchgate.netnih.gov. Molecular dynamics simulations extend docking studies by simulating the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes, conformational changes, and the dynamic nature of molecular interactions under physiological conditions mdpi.comf1000research.comyoutube.comebsco.comstackexchange.comnih.govlammps.orgtbzmed.ac.ir.

While comprehensive studies on this compound's antiallergic mechanism via molecular docking and dynamics were not detailed in the provided results, this compound has been investigated in other contexts using these methods. For instance, in a virtual screening study aimed at identifying potential anti-SARS-CoV-2 drug candidates, this compound was identified as a compound with a notable binding affinity to TNF receptor 2. researchgate.netnih.gov

Table 1: this compound in Virtual Screening for Anti-SARS-CoV-2 Candidates

Compound NameTargetBinding Affinity (kcal·mol⁻¹)
This compoundTNF receptor 2-52.7795 researchgate.netnih.gov

This finding demonstrates the application of molecular docking and virtual screening techniques to this compound, albeit in the context of antiviral research rather than its primary antiallergic indication.

Biochemical Pathway Integration and Metabolic Network Analysis Pertinent to Asobamast

Impact on Lipid Mediator Biosynthesis and Catabolism Pathways (e.g., eicosanoid metabolism)

Lipid mediators, including eicosanoids, are crucial signaling molecules derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-gamma-linolenic acid (DGLA) wikipedia.orgfrontiersin.org. These molecules are not typically stored but are synthesized on demand through enzymatic pathways, primarily involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes wikipedia.orgcvphysiology.comallergolyon.frresearchgate.netresearchgate.net. Eicosanoids play diverse roles in physiological systems and pathological processes, including the modulation of inflammation, allergy, and immune responses wikipedia.org. Prostaglandins (B1171923), thromboxanes, and leukotrienes are major classes of eicosanoids, with their biosynthesis and catabolism tightly regulated to ensure precise signaling and prevent excessive biological effects wikipedia.orgcvphysiology.com.

Modulation of Cellular Bioenergetics and Glycolytic Flux

Cellular bioenergetics refers to the processes by which cells manage energy, primarily through mitochondrial oxidative phosphorylation (OXPHOS) and glycolysis frontiersin.orgmdpi.comnih.gov. Glycolytic flux, the rate at which glucose is metabolized through glycolysis, is a fundamental aspect of cellular energy metabolism and is often altered in various disease states nih.govnih.gov. Cancer cells, for example, often exhibit a high rate of glycolytic flux even in the presence of oxygen, a phenomenon known as the Warburg effect, to satisfy their increased energetic and biosynthetic requirements nih.govnih.gov. The modulation of cellular bioenergetics can significantly impact cellular function, fate, and structure nih.gov.

While the importance of cellular bioenergetics and glycolytic flux in health and disease is well-established frontiersin.orgmdpi.comnih.govnih.govnih.govnih.govoncotarget.com, specific research detailing how Asobamast directly modulates these processes is not extensively documented. The available information primarily categorizes this compound by its general pharmacological effects rather than its direct impact on energy metabolism pathways. Therefore, no specific data tables or detailed research findings on this compound's influence on cellular bioenergetics or glycolytic flux can be presented based on the current search.

Interplay with Oxidative Stress Response Mechanisms and Antioxidant Systems

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates or repair the resulting damage bbau.ac.inwikipedia.org. ROS, including superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can damage cellular components such as proteins, lipids, and DNA bbau.ac.inwikipedia.org. Cells have evolved various antioxidant defense systems to counteract oxidative stress, including enzymatic components like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR), as well as non-enzymatic antioxidants like ascorbic acid and glutathione bbau.ac.infrontiersin.org. The transcription factor Nrf2 is a key regulator of antioxidant enzymes archive.org.

This compound has been mentioned as an "antioxidant" googleapis.com. This suggests that it may interact with oxidative stress response mechanisms or bolster antioxidant systems. However, the specific mechanisms by which this compound exerts its antioxidant effects, such as its direct scavenging of ROS, its influence on antioxidant enzyme activity, or its modulation of pathways like Nrf2, are not detailed in the available literature. No specific research findings or data tables illustrating these interactions are found.

Influence on Immunological and Inflammatory Metabolic Networks and Their Regulation

Immunometabolism is an emerging field that explores the intricate relationship between metabolism and immune system function, revealing how cellular metabolism influences immune cell activation, differentiation, and effector functions keystonesymposia.orgnimml.orgfrontiersin.orgimmunometnet.eu. Metabolic networks within the tumor microenvironment, for instance, can significantly orchestrate antitumor immunity harvard.edu. Inflammatory processes are often intertwined with metabolic alterations, where changes in metabolic intermediates can activate signaling pathways involved in catabolic processes and perpetuate inflammation nih.govfrontiersin.org.

This compound is known as an "anti-inflammatory" agent and a "TNF receptor inhibitor" cvphysiology.commedchemexpress.com. Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine, and its inhibition would directly impact inflammatory signaling pathways. Furthermore, this compound is also described as a "mast-cell stabilizer" [US20060084695A1]. Mast cells are immune cells that play a crucial role in allergic reactions and inflammatory responses by releasing various mediators, including fatty acid metabolites [US20060084695A1, 44]. These properties strongly indicate this compound's involvement in immunological and inflammatory processes. However, specific details on how this compound influences the metabolic networks within immune cells during activation, differentiation, or in the context of inflammatory diseases (e.g., its effect on glycolysis, TCA cycle, or fatty acid metabolism within immune cells) are not explicitly provided in the searched scientific literature. The available information points to its immunomodulatory and anti-inflammatory roles, but the underlying metabolic mechanisms are not thoroughly elucidated with detailed research findings or data.

Advanced Analytical Methodologies for Asobamast Research

High-Resolution Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

High-resolution spectroscopic and chromatographic techniques are fundamental for the precise characterization and quantification of Asobamast and its related compounds. These methods offer unparalleled sensitivity and specificity, crucial for complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely utilized analytical platform in metabolomics for detecting and quantifying molecules in biological samples bioconductor.orglcms.cz. The application of LC-MS for this compound metabolite profiling involves several key stages, including peak detection, signal normalization, and subsequent multivariate statistical analysis bioconductor.org. This technique is particularly valuable due to its broad coverage of metabolites, facilitated by the versatility of various column chemistries such as reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for ionic and polar compounds thermofisher.com.

For metabolite identification, LC-MS typically relies on the presence of precursor or molecular ions, which are then fragmented to generate MS/MS spectra. These fragmentation patterns are subsequently searched against specialized databases like METLIN and mzCloud for matches thermofisher.com. Recent advancements in high-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, further enhance this process by enabling the calculation of empirical formulae directly from molecular ions, thereby improving the confidence in metabolite identification thermofisher.com. When applied to this compound, LC-MS allows for the identification and quantification of its biotransformation products, providing a detailed understanding of its metabolic pathways and disposition within biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of chemical compounds, including this compound and its analogs hyphadiscovery.comscielo.org.za. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide a wealth of information regarding molecular composition, connectivity, and stereochemistry hyphadiscovery.comnih.gov.

For this compound research, NMR spectroscopy is critical for confirming the chemical structure of newly synthesized analogs or for elucidating the structures of unknown metabolites, especially in cases where mass spectrometry fragmentation patterns might be ambiguous or insufficient for definitive identification hyphadiscovery.com. Modern NMR instruments equipped with cryoprobe technology enable data acquisition with remarkably small amounts of material, often as little as 10-30 micrograms of purified metabolite, making it feasible for precious or low-yield samples hyphadiscovery.comnih.gov. This high-resolution structural information is vital for structure-activity relationship (SAR) studies and for guiding the rational design of this compound derivatives.

Biophysical Techniques for Investigating Molecular Interactions and Binding Thermodynamics

Biophysical techniques offer label-free, real-time insights into the molecular interactions and binding thermodynamics of this compound with its biological targets. These methods provide quantitative data on binding affinity, kinetics, and the energetic driving forces of interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free technology used to analyze the real-time binding kinetics and affinity between a ligand (e.g., this compound) and an immobilized analyte (e.g., a target protein) eurofinsdiscovery.comnih.govnih.gov. The principle of SPR involves measuring changes in the refractive index near the sensor surface as the ligand binds to the immobilized target nih.govgiffordbioscience.com. This allows for the direct measurement of association rate (kₐ) and dissociation rate (k_d) constants nih.govgiffordbioscience.com. From these kinetic rates, the equilibrium dissociation constant (K_D), which represents the binding affinity, can be calculated as the ratio of k_d to kₐ (K_D = k_d/kₐ) giffordbioscience.com.

SPR is particularly valuable for understanding the speed at which this compound binds to and dissociates from its binding partners, providing dynamic information beyond a simple affinity measurement eurofinsdiscovery.com. It can effectively measure interactions between small molecules like this compound and larger macromolecular targets, making it a crucial tool in drug discovery and characterization nih.gov.

Table 1: Illustrative SPR Binding Parameters

ParameterDescriptionTypical Units
kₐAssociation Rate ConstantM⁻¹s⁻¹
k_dDissociation Rate Constants⁻¹
K_DEquilibrium Dissociation ConstantM
R_maxMaximum Binding ResponseRU

Isothermal Titration Calorimetry (ITC) is a highly sensitive, label-free technique that directly measures the heat released or absorbed during a biomolecular binding event malvernpanalytical.comharvard.edutainstruments.com. This direct measurement allows for the simultaneous determination of several crucial binding parameters in a single experiment: the binding constant (K_D), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) malvernpanalytical.comharvard.edutainstruments.com. These parameters collectively provide a complete thermodynamic profile of the molecular interaction, often referred to as a "thermodynamic fingerprint" malvernpanalytical.comnih.gov.

For this compound, ITC provides a deeper understanding of the energetic contributions to its binding interactions. For instance, it can reveal whether the binding is primarily driven by enthalpy (favorable heat release) or entropy (favorable increase in disorder, often due to solvent displacement or conformational changes) malvernpanalytical.com. This detailed thermodynamic insight is critical for elucidating the mechanisms underlying this compound's molecular interactions, guiding lead optimization in drug discovery, and differentiating between specific and non-specific binding events malvernpanalytical.comtainstruments.commalvernpanalytical.com.

Table 2: Illustrative ITC Thermodynamic Parameters

ParameterDescriptionTypical Units
K_DEquilibrium Dissociation ConstantµM
nStoichiometryDimensionless
ΔHEnthalpy Changekcal/mol
ΔSEntropy Changecal/mol/K
ΔGGibbs Free Energy Changekcal/mol

Omics-Based Approaches for Comprehensive Biological System Perturbation Analysis

"Omics" approaches encompass the large-scale analysis of entire sets of biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), lipids (lipidomics), and metabolites (metabolomics) nih.govfrontiersin.org. When applied to this compound research, integrative multi-omics strategies aim to provide a holistic understanding of how the compound perturbs complex biological systems nih.govfrontiersin.orgnih.gov.

These approaches offer comprehensive insights into the molecular mechanisms and potential biomarkers associated with this compound's effects researchgate.net. By analyzing global changes across different molecular layers, researchers can identify crucial regulatory genes, proteins, and metabolic pathways that are influenced by this compound exposure researchgate.net. For example, metabolomics can reveal shifts in cellular metabolic states, while transcriptomics can indicate changes in gene expression that precede or accompany this compound's observed biological activities. This integrated view allows for a more complete picture of this compound's impact on cellular physiology, beyond its direct target interactions, facilitating a systems-level understanding of its biological perturbation effects.

Transcriptomic Profiling of Gene Expression Changes in Response to this compound Treatment

Transcriptomic profiling, primarily conducted using techniques such as RNA sequencing (RNA-Seq) or microarrays, involves the comprehensive analysis of all RNA molecules, particularly messenger RNA (mRNA), within a cell or population of cells wikipedia.orggalaxyproject.org. This methodology allows researchers to identify genes that are differentially expressed (DEGs) under specific conditions, such as in response to treatment with a chemical compound like this compound galaxyproject.orgplos.org. By comparing the gene expression profiles of treated versus untreated cells or tissues, transcriptomics can reveal the molecular pathways and biological processes perturbed by the compound scale.bioembopress.org.

In the context of this compound treatment, transcriptomic profiling would aim to uncover which genes are upregulated or downregulated following exposure. Such an analysis could elucidate the specific cellular responses, signaling cascades, and regulatory networks that this compound influences. For instance, if this compound acts as a TNF receptor 2 modulator, transcriptomic studies could reveal changes in the expression of genes downstream of this receptor, or genes involved in inflammatory pathways. Despite the utility of this approach, specific experimental data detailing gene expression changes in response to this compound treatment were not identified in the conducted searches.

If such data were available, a typical representation of research findings from transcriptomic profiling would include tables detailing differentially expressed genes. An example structure for such a table is provided below, illustrating the type of information that would be presented:

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment

Gene SymbolGene NameFold Change (Treated/Control)p-valueAdjusted p-value (FDR)Biological Process
Gene AProtein A2.50.0010.005Inflammation
Gene BProtein B0.40.00050.002Cell Proliferation
Gene CProtein C1.80.010.03Immune Response
Gene DProtein D0.60.0020.008Apoptosis

Future Research Trajectories and Identification of Key Scientific Gaps for Asobamast

Exploration of Novel and Unconventional Pharmacological Targets and Signaling Pathways

Asobamast is recognized as a potent orally active antiallergic agent, primarily acting by inhibiting IgE-mediated allergic responses and antigen-induced mediator release. unibe.chjustia.com While this mechanism is well-documented, a significant scientific gap exists in fully elucidating its complete pharmacological target profile and understanding any potential pleiotropic effects or interactions with unconventional signaling pathways. For instance, this compound has been identified in virtual screenings as interacting with TNF receptor 2 in the context of potential anti-SARS-CoV-2 drug candidates, suggesting a broader biological activity beyond its established antiallergic role. ijsetpub.comsciencepubco.com

Future research should focus on employing advanced high-throughput screening methodologies, chemoproteomics, and phenotypic screening approaches to systematically identify novel molecular targets. Investigating its influence on various cellular processes, beyond those directly involved in allergic reactions, could uncover unforeseen therapeutic applications or provide a more complete understanding of its mechanism of action. This includes exploring its impact on less conventional inflammatory pathways, immune cell subsets, or even non-immune related cellular functions that might be modulated by its chemical structure.

Assessment of this compound's Repurposing Potential in Other Therapeutic Areas (e.g., antiviral applications)

Drug repurposing, the strategy of finding new therapeutic uses for existing drugs, offers significant advantages by potentially reducing development time and costs due to pre-existing safety and pharmacokinetic data. ijsetpub.comsciencepubco.comopenaccessjournals.com this compound has already demonstrated promising repurposing potential. Notably, virtual screening studies identified this compound as a potential candidate for inhibiting the main protease (Mpro) of SARS-CoV-2, a critical target for antiviral therapy against COVID-19. ijsetpub.comsciencepubco.com This finding suggests that this compound could interfere with viral replication mechanisms.

Further research is warranted to validate these in silico findings through rigorous in vitro and in vivo studies to confirm its antiviral efficacy and determine its precise mechanism of action against SARS-CoV-2 or other viruses. Beyond direct antiviral effects, its known anti-inflammatory and mast cell stabilizing properties might also be beneficial in managing the inflammatory responses associated with viral infections. Exploring its potential in other therapeutic areas, such as chronic inflammatory diseases, autoimmune disorders, or even certain dermatological conditions, where its established mechanisms could offer therapeutic benefits, represents a valuable future trajectory.

Development of Innovative and Sustainable Synthetic Methodologies for this compound and Its Analogs

This compound's chemical structure includes complex heterocyclic rings, specifically thiazole (B1198619) and oxazole (B20620) moieties. unibe.ch The synthesis of such intricate organic molecules often involves multi-step processes, utilizes hazardous reagents, generates significant waste, and can be energy-intensive. sciencepubco.comchemmethod.comrsc.orgtandfonline.comijpsonline.comgesundheitsindustrie-bw.de A key scientific gap lies in the absence of publicly detailed, innovative, and sustainable synthetic methodologies specifically tailored for this compound and its structural analogs.

Future research should prioritize the development of greener and more efficient synthetic routes. This includes the application of green chemistry principles, such as:

Biocatalysis : Utilizing enzymes or whole cells as catalysts can enable highly selective and efficient reactions under milder conditions, reducing energy consumption and waste. ijsetpub.comsolubilityofthings.compharmacytimes.com

Flow Chemistry : Continuous flow processes offer advantages in precise control of reaction parameters, reduced solvent use, and enhanced safety, leading to more efficient and sustainable production. ijsetpub.compharmacytimes.com

Use of Earth-Abundant Metals : Shifting from rare and expensive metal catalysts (e.g., palladium) to more sustainable alternatives like sodium and iron can significantly reduce environmental impact. unibe.ch

Alternative Solvents : Exploring the use of eco-friendly solvents, such as ionic liquids, deep eutectic solvents, or supercritical fluids, can minimize toxicity and environmental burden. ijsetpub.compharmacytimes.com

Microwave and Ultrasound Assistance : These techniques can accelerate reactions and improve yields, potentially reducing reaction times and energy input. gesundheitsindustrie-bw.de

Developing such methodologies would not only make this compound's production more environmentally friendly but also potentially more cost-effective and scalable for future therapeutic applications.

Application of Systems Biology and Artificial Intelligence for Predictive Modeling of this compound's Biological Activity

The integration of systems biology and artificial intelligence (AI) offers powerful tools for predictive modeling in drug discovery and development. Systems biology, an interdisciplinary field, aims to understand complex biological systems by integrating data from multiple sources and scales, including genomics, transcriptomics, proteomics, and metabolomics. chemmethod.comijpsonline.comgesundheitsindustrie-bw.depharmacytimes.com This allows for the development of predictive models that can simulate how biological systems respond to perturbations. ijpsonline.com AI and machine learning (ML) algorithms are increasingly used to analyze complex datasets, identify patterns, predict outcomes, and optimize drug designs. chemmethod.compharmacytimes.comnih.govgoogle.comgoogleapis.comgoogle.com

For this compound, future research could leverage these technologies to:

Systems Biology : Construct comprehensive biological network models to map this compound's interactions within cellular pathways. This could predict potential off-target effects, identify novel mechanisms of action, and understand its pleiotropic activities across different physiological systems. chemmethod.comijpsonline.comgesundheitsindustrie-bw.depharmacytimes.com

Artificial Intelligence : Apply AI for in silico screening to identify new indications for this compound by predicting its activity against a vast array of biological targets based on its chemical structure. nih.govgoogle.comgoogle.com AI could also optimize this compound's structure for improved potency, selectivity, or pharmacokinetic properties, leading to the design of novel analogs with enhanced therapeutic profiles. Predictive modeling using AI can also forecast its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, streamlining the drug development process. chemmethod.comgoogleapis.com

By applying these advanced computational approaches, researchers can gain deeper insights into this compound's biological activity, accelerate the discovery of new applications, and rationally design superior compounds.

Q & A

Q. What experimental methodologies are recommended for validating Asobamast’s molecular targets in vitro?

To validate molecular targets, researchers should employ a combination of competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) and kinase activity profiling using purified enzymes. Dose-response curves should be generated to calculate IC50 values, ensuring triplicate measurements to account for variability. Negative controls (e.g., enzyme-free systems) and positive controls (known inhibitors) are critical for specificity validation . Data should adhere to precision standards, reporting means ± SD with no more than three significant figures .

Q. How should dose-response studies for this compound be designed to ensure reliable IC50 determination?

Use a logarithmic concentration range (e.g., 0.1 nM–100 μM) with at least eight data points to capture sigmoidal curves. Normalize activity to baseline (vehicle control) and maximal inhibition (positive control). Statistical software (e.g., GraphPad Prism) should fit data using nonlinear regression models. Report Hill slopes to assess cooperativity and validate assay robustness via Z’-factor calculations (>0.5 indicates high-quality assays) .

Q. What in vivo pharmacokinetic parameters must be prioritized when evaluating this compound’s bioavailability?

Key parameters include Cmax , Tmax , AUC(0–24h) , and half-life (t½) . Administer this compound via oral and intravenous routes in rodent models to calculate absolute bioavailability. Plasma samples should undergo LC-MS/MS analysis, validated for linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Discrepancies often arise from protein binding or metabolic instability . Address this by:

  • Measuring plasma protein binding (equilibrium dialysis) and adjusting free drug concentrations.
  • Conducting metabolite ID studies (e.g., liver microsome incubations with LC-HRMS).
  • Using physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?

Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Use high-throughput screening with fixed-ratio designs (e.g., 1:1, 1:3) and validate findings via isobolographic analysis . Report interactions using heatmaps or 3D surface plots to visualize dose-dependent effects .

Q. How should researchers design a robust biomarker study to assess this compound’s target engagement in clinical trials?

  • Select mechanism-based biomarkers (e.g., phospho-protein levels for kinase targets).
  • Use longitudinal sampling (baseline, 24h, 72h post-dose) in Phase I trials.
  • Validate assays via ROC curve analysis to establish sensitivity/specificity thresholds.
  • Correlate biomarker modulation with PK/PD endpoints using mixed-effects models .

Q. What computational strategies can predict this compound’s off-target effects while minimizing experimental bias?

Combine molecular docking (e.g., AutoDock Vina) with transcriptomic profiling (RNA-seq) of treated cell lines. Prioritize off-target candidates using cheminformatics tools (e.g., SwissTargetPrediction) and validate via selectivity panels (e.g., Eurofins KinaseProfiler). Cross-reference with adverse event databases (FAERS) to assess clinical relevance .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols in supplemental materials, including reagent lot numbers and instrument calibration dates .
  • Conflict Resolution : Use Bland-Altman plots to assess inter-lab variability in potency assays .
  • Literature Review : Follow PRISMA guidelines for systematic reviews, prioritizing primary sources over preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asobamast
Reactant of Route 2
Reactant of Route 2
Asobamast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.